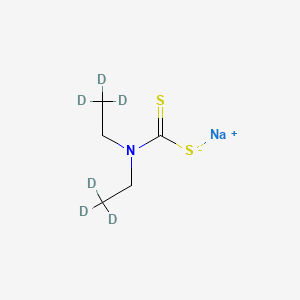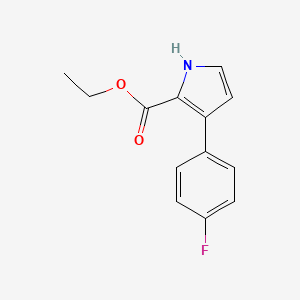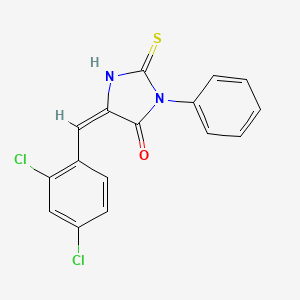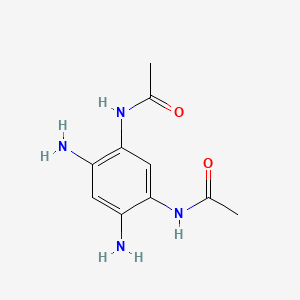
1-(3-Nitrophenyl)piperidine-3-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD13209725” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD13209725” involves a series of chemical reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, or substitution. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “MFCD13209725” is scaled up using large reactors and automated systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as continuous flow reactors and high-throughput screening are employed to enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD13209725” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving “MFCD13209725” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
“MFCD13209725” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for various purposes.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases or conditions.
Industry: “MFCD13209725” is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which “MFCD13209725” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
“MFCD13209725” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns but differ in specific properties or applications. Some similar compounds include:
Compound A: Known for its use in organic synthesis and similar reactivity.
Compound B: Studied for its biological activities and potential therapeutic applications.
Compound C: Utilized in industrial processes for the production of specialty chemicals.
Each of these compounds has distinct characteristics that make “MFCD13209725” unique in its own right.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
[1-(3-nitrophenyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C12H16N2O3/c15-9-10-3-2-6-13(8-10)11-4-1-5-12(7-11)14(16)17/h1,4-5,7,10,15H,2-3,6,8-9H2 |
Clé InChI |
PBUKBDADKXOSIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=CC(=CC=C2)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)


![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)





![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide](/img/structure/B13711209.png)



